molecular formula C12H16O3S B14903668 3-(Pentylsulfonyl)benzaldehyde

3-(Pentylsulfonyl)benzaldehyde

Cat. No.: B14903668
M. Wt: 240.32 g/mol
InChI Key: UNWVZKRPHSEOAO-UHFFFAOYSA-N
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Description

3-(Pentylsulfonyl)benzaldehyde is an organic compound with the molecular formula C12H16O3S It is a derivative of benzaldehyde, characterized by the presence of a pentylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentylsulfonyl)benzaldehyde typically involves the sulfonylation of benzaldehyde derivatives. One common method is the reaction of benzaldehyde with pentylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Pentylsulfonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 3-(Pentylsulfonyl)benzoic acid.

    Reduction: 3-(Pentylsulfonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pentylsulfonyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pentylsulfonyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the sulfonyl group.

    3-(Methylsulfonyl)benzaldehyde: A similar compound with a methyl group instead of a pentyl group.

    3-(Ethylsulfonyl)benzaldehyde: A similar compound with an ethyl group instead of a pentyl group.

Uniqueness: 3-(Pentylsulfonyl)benzaldehyde is unique due to the presence of the pentylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

3-pentylsulfonylbenzaldehyde

InChI

InChI=1S/C12H16O3S/c1-2-3-4-8-16(14,15)12-7-5-6-11(9-12)10-13/h5-7,9-10H,2-4,8H2,1H3

InChI Key

UNWVZKRPHSEOAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)C1=CC=CC(=C1)C=O

Origin of Product

United States

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